Aminoanfol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

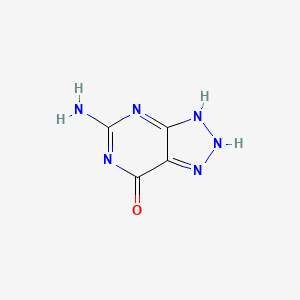

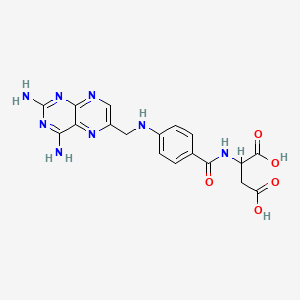

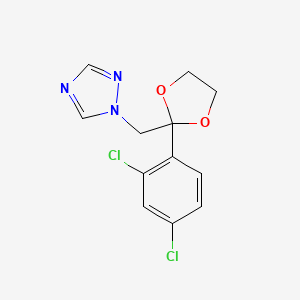

Aminoanfol is an antifolic acid compound.

Wissenschaftliche Forschungsanwendungen

Sulfonated and Sulfated Chitosan Derivatives : Chitosan, a natural polysaccharide, has been chemically modified through sulfonation or sulfation reactions, resulting in derivatives with applications in the biomedical field. These modifications improve properties such as antioxidation, antiviral activity, anticoagulation, and bone regeneration (Dimassi et al., 2018).

Antifolates in Cancer Research : Antifolates like aminopterin and methotrexate are significant in cancer treatment, showing effectiveness in treating human malignancies. Their role in inhibiting dihydrofolate reductase and thymidylate synthase is a subject of extensive research (Bertino, 2009).

Computational Design of Levansucrase for Thermostability : The study on Bacillus licheniformis RN-01 levansucrase, used in producing fructooligosaccharides, illustrates how computational techniques can improve enzyme thermostability. This has implications in food and pharmaceutical industries (Klaewkla et al., 2020).

Amino Acids in Crop Enhancement : Research on the application of amino acids in soybean crops shows their positive impact on nitrogen metabolism and productivity, highlighting the significance of amino acids in agricultural practices (Teixeira et al., 2018).

Amino Acid Utilization by Weanling Rats : This study explores the utilization of oxidized forms of sulfur amino acids like methionine and cysteine for growth in weanling rats, contributing to our understanding of amino acid metabolism (Anderson et al., 1976).

Chitosan for Treatment of Colored Solutions : Chitosan's application in treating colored solutions through coagulation-flocculation, especially in textile wastewater treatment, demonstrates its environmental utility (Szyguła et al., 2009).

Intrafollicular Amino Acid Concentration in Porcine Oocytes : This research provides insights into the concentration of free amino acids in pig follicular fluid and their effect on oocyte maturation, fertilization, and embryo development (Hong & Lee, 2007).

Amino Acids and Nucleosides in Diabetic Neuropathy : The study on the therapeutic effect of muscular amino acids and nucleosides combined with mecobalamin in treating diabetic peripheral neuropathy highlights a potential medical application (Wen-bo, 2007).

Transport and Biological Activity of Antifolate Compounds : This study assesses the transport properties and biological activity of various antifolate compounds, providing valuable insights for drug design and development (Westerhof et al., 1995).

Latent Fingerprint Enhancement : The use of 1,2-indanedione and 1,8-diazafluoren-9-one in forensic science for enhancing latent fingerprints on porous surfaces by reacting with amino acids in the papillary exudate demonstrates a practical application in criminology (D'elia et al., 2015).

Clinical Potency of Antifolates in Childhood Leukemias : This pre-clinical study evaluates the in vitro activity of traditional and novel antifolates in childhood acute leukemias and lymphomas, contributing to the field of pediatric oncology (Norris & Adamson, 2010).

Structure-Activity Relations in Antifolic Acids : A study exploring the structure-activity relationships in two series of antifolic acids, which are clinically useful in treating diseases like acute leukemia and malaria (Timmis et al., 1957).

Eigenschaften

CAS-Nummer |

25312-31-6 |

|---|---|

Produktname |

Aminoanfol |

Molekularformel |

C18H18N8O5 |

Molekulargewicht |

426.4 g/mol |

IUPAC-Name |

2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid |

InChI |

InChI=1S/C18H18N8O5/c19-14-13-15(26-18(20)25-14)22-7-10(23-13)6-21-9-3-1-8(2-4-9)16(29)24-11(17(30)31)5-12(27)28/h1-4,7,11,21H,5-6H2,(H,24,29)(H,27,28)(H,30,31)(H4,19,20,22,25,26) |

InChI-Schlüssel |

ODLOSKQDGGOAJH-NSHDSACASA-N |

Isomerische SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |

SMILES |

C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |

Aussehen |

Solid powder |

Andere CAS-Nummern |

25312-31-6 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Aminoanfol; NSC 98535; NSC-98535; NSC98535; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

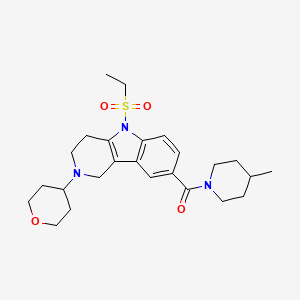

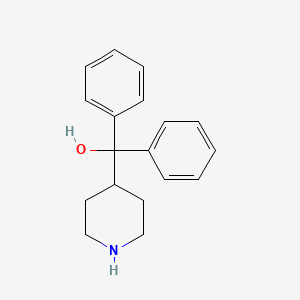

![2-tert-Butyl-5-phenyl 4-[(4-piperidin-1-ylphenyl)amino]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1665899.png)

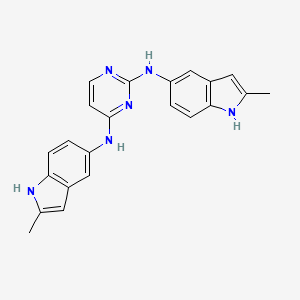

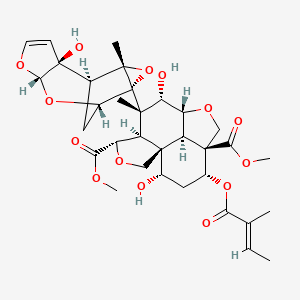

![1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea](/img/structure/B1665907.png)